molecular formula C15H21N5O3 B2476594 5-(4-(6-Methoxy-2-methylpyrimidin-4-yl)piperazine-1-carbonyl)pyrrolidin-2-one CAS No. 1257546-32-9

5-(4-(6-Methoxy-2-methylpyrimidin-4-yl)piperazine-1-carbonyl)pyrrolidin-2-one

Cat. No. B2476594
CAS RN: 1257546-32-9
M. Wt: 319.365
InChI Key: GNHVXRMGXYAYBK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrrolidine-based compounds like this one often involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors . The reaction conditions are carefully controlled to ensure the correct formation of the ring . Another approach is the functionalization of preformed pyrrolidine rings, such as proline derivatives .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a five-membered pyrrolidine ring . This ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The structure also includes a 6-methoxy-2-methylpyrimidin-4-yl group and a piperazine-1-carbonyl group.

Scientific Research Applications

Synthesis of Novel Compounds

Novel Synthesis Approaches

The synthesis of novel benzodifuranyl, triazines, oxadiazepines, thiazolopyrimidines derived from visnaginone and khellinone showcases innovative approaches to creating anti-inflammatory and analgesic agents. These compounds, including variants of the queried molecule, demonstrate high inhibitory activity on COX-2 selectivity, analgesic activity, and anti-inflammatory activity (Abu‐Hashem et al., 2020).

Pharmacological Applications

Antiemetic and Tranquilizing Properties

A series of 4-piperazinopyrimidines bearing a methylthio substituent have shown a very interesting profile that includes antiemetic, tranquilizing, analgesic, antiserotonin, and musculotropic-spasmolytic properties. This underscores the potential of compounds with structural similarities to the queried chemical in therapeutic applications (Mattioda et al., 1975).

Antimicrobial and Antifungal Activities

New Triazole Derivatives

The synthesis of new 1,2,4-triazole derivatives, including Schiff base and Mannich base derivatives, indicates a method for creating compounds with good or moderate antimicrobial activities against various microorganisms, showcasing the potential of such molecules in combating microbial infections (Bektaş et al., 2007).

Anti-Inflammatory and Analgesic Activity

Furochromone Pyrimidine Derivatives

Synthesis of new visnagen and khellin furochromone pyrimidine derivatives and their demonstrated anti-inflammatory and analgesic activity highlight the potential of such compounds in therapeutic settings, including those structurally related to the queried molecule (Abu‐Hashem & Youssef, 2011).

Anticancer Activities

Estrogen Receptor Binding and Molecular Docking

The synthesis of pyrimidine-piperazine-chromene and -quinoline conjugates, evaluated against breast cancer cell lines, demonstrates the anticancer potential of such compounds. Molecular docking of active compounds against Bcl-2 protein shows good binding affinity, indicating their role in anti-proliferative activities (Parveen et al., 2017).

properties

IUPAC Name

5-[4-(6-methoxy-2-methylpyrimidin-4-yl)piperazine-1-carbonyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N5O3/c1-10-16-12(9-14(17-10)23-2)19-5-7-20(8-6-19)15(22)11-3-4-13(21)18-11/h9,11H,3-8H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNHVXRMGXYAYBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)OC)N2CCN(CC2)C(=O)C3CCC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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